molecular formula C12H14N2OS B2497873 3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one CAS No. 634174-59-7

3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one

Cat. No.: B2497873
CAS No.: 634174-59-7
M. Wt: 234.32
InChI Key: UBBCQWWQZFTDLF-UHFFFAOYSA-N
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Description

3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one is an organic compound belonging to the class of thioxoimidazolidinones. This compound is characterized by the presence of a thioxo group (C=S) attached to an imidazolidinone ring, which is further substituted with an ethyl group and a 4-methylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one typically involves the reaction of 4-methylphenyl isothiocyanate with ethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the desired thioxoimidazolidinone. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding imidazolidinone using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl and 4-methylphenyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: acetonitrile; temperature: 0-25°C

    Reduction: Lithium aluminum hydride; solvent: tetrahydrofuran; temperature: 0-25°C

    Substitution: Alkyl or aryl halides; solvent: dimethylformamide; temperature: 50-100°C

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Imidazolidinone derivative

    Substitution: Various substituted thioxoimidazolidinones

Scientific Research Applications

3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the compound can interact with cellular membranes and disrupt their integrity, leading to cell death. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one can be compared with other similar compounds, such as:

    1-Phenyl-2-thioxoimidazolidin-4-one: Lacks the ethyl and 4-methyl substituents, leading to different chemical and biological properties.

    3-Methyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one: Contains a methyl group instead of an ethyl group, resulting in variations in reactivity and biological activity.

    1-(4-Chlorophenyl)-2-thioxoimidazolidin-4-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-ethyl-1-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-3-13-11(15)8-14(12(13)16)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBCQWWQZFTDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CN(C1=S)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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